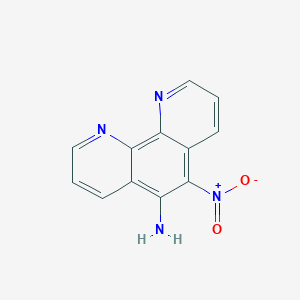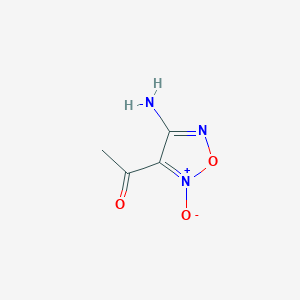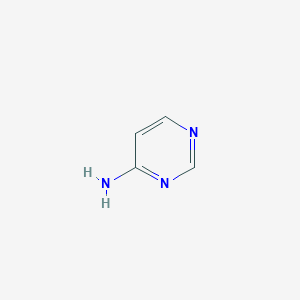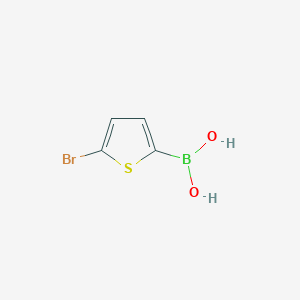
7-Chloro-6-oxoheptanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Oxo-7-chloroheptanenitrile is an organic compound with the molecular formula C7H10ClNO and a molecular weight of 159.61 g/mol This compound is characterized by the presence of a nitrile group (-CN), a ketone group (-C=O), and a chlorine atom attached to a heptane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-7-chloroheptanenitrile can be achieved through several methods. One common approach involves the reaction of 7-chloroheptanenitrile with an oxidizing agent to introduce the ketone group at the 6th position. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).
Industrial Production Methods
In an industrial setting, the production of 6-Oxo-7-chloroheptanenitrile may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Oxo-7-chloroheptanenitrile undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Formation of 6-oxoheptanoic acid.
Reduction: Formation of 6-hydroxy-7-chloroheptanenitrile.
Substitution: Formation of 7-methoxyheptanenitrile or 7-cyanoheptanenitrile.
Wissenschaftliche Forschungsanwendungen
6-Oxo-7-chloroheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Oxo-7-chloroheptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the ketone group can undergo various transformations, influencing the compound’s reactivity and biological activity. The chlorine atom can also play a role in modulating the compound’s properties through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloroheptanenitrile: Lacks the ketone group, making it less reactive in certain chemical reactions.
6-Oxoheptanenitrile:
7-Methoxyheptanenitrile: Contains a methoxy group instead of chlorine, leading to different chemical and biological properties.
Uniqueness
6-Oxo-7-chloroheptanenitrile is unique due to the presence of both a ketone group and a chlorine atom, which confer distinct reactivity and potential applications in various fields. Its combination of functional groups makes it a versatile compound for synthetic and research purposes.
Eigenschaften
CAS-Nummer |
172607-43-1 |
|---|---|
Molekularformel |
C7H10ClNO |
Molekulargewicht |
159.61 g/mol |
IUPAC-Name |
7-chloro-6-oxoheptanenitrile |
InChI |
InChI=1S/C7H10ClNO/c8-6-7(10)4-2-1-3-5-9/h1-4,6H2 |
InChI-Schlüssel |
BAWFFRRERSEQTJ-UHFFFAOYSA-N |
SMILES |
C(CCC(=O)CCl)CC#N |
Kanonische SMILES |
C(CCC(=O)CCl)CC#N |
Synonyme |
Heptanenitrile, 7-chloro-6-oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



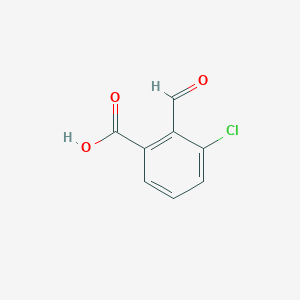
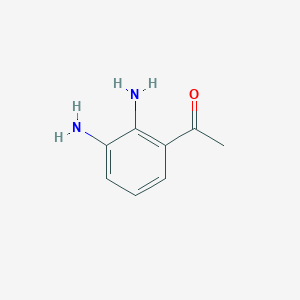
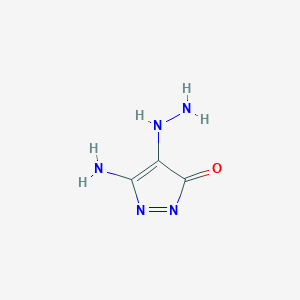
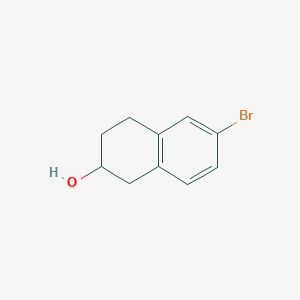
![N-[4-chloro-2-nitro-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B68139.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-methoxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B68143.png)
